![molecular formula C7H5N3O2S B1295879 4-硝基苯并[d]噻唑-2-胺 CAS No. 6973-51-9](/img/structure/B1295879.png)

4-硝基苯并[d]噻唑-2-胺

描述

4-Nitrobenzo[d]thiazol-2-amine is a chemical compound that is part of a broader class of nitrobenzothiazole derivatives. These compounds are characterized by the presence of a nitro group attached to a benzothiazole moiety. The specific structure and substituents on the benzothiazole ring can significantly influence the chemical reactivity and physical properties of these compounds.

Synthesis Analysis

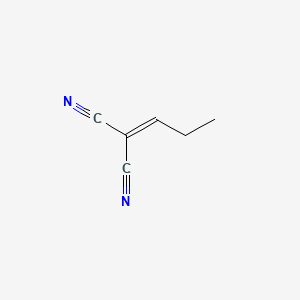

The synthesis of nitrobenzothiazole derivatives can involve various chemical reactions, often including nucleophilic aromatic substitution. For instance, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to yield N-substituted 3-amino-2-nitrobenzo[b]thiophenes, which can undergo rearrangement to form isomers such as N-substituted 2-amino-3-nitrobenzo[b]thiophenes . Although the exact synthesis of 4-nitrobenzo[d]thiazol-2-amine is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

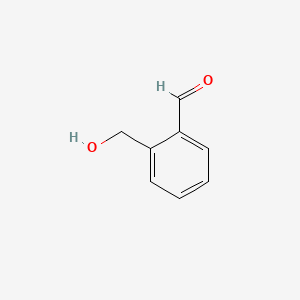

The molecular structure of nitrobenzothiazole derivatives can be elucidated using spectroscopic techniques. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction . This technique can reveal the arrangement of atoms within the molecule and the presence of intramolecular and intermolecular hydrogen bonds that stabilize the structure.

Chemical Reactions Analysis

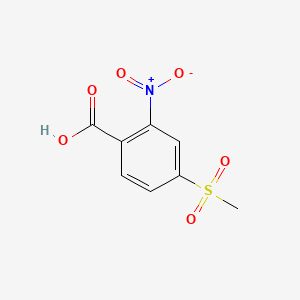

Nitrobenzothiazole derivatives participate in various chemical reactions. Kinetic investigations have shown that the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate . The reactivity of these compounds can be influenced by the electronic properties of the substituents on the benzothiazole ring, as evidenced by the change in rate-determining steps with amine basicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzothiazole derivatives are influenced by their molecular structure. For instance, the co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid exhibits a second harmonic generation signal, indicating non-linear optical properties . The presence of nitro and amino groups can also affect the solubility, melting point, and stability of these compounds. The electronic effects of the nitro group can enhance the nucleophilicity of the adjacent nitrogen atom in the thiazole ring, which can be relevant in chemical reactions .

科学研究应用

1. Anti-Inflammatory Properties

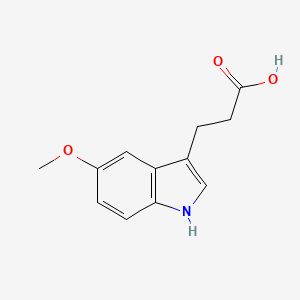

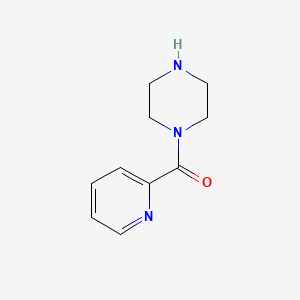

- Application Summary: This compound is used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives, which have been evaluated for their anti-inflammatory properties .

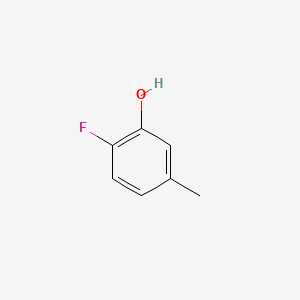

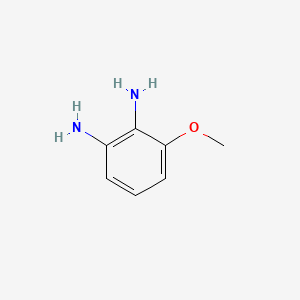

- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

- Results: The compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation. The compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

2. Anti-Tubercular Compounds

- Application Summary: Benzothiazole derivatives, including 4-Nitrobenzo[d]thiazol-2-amine, have been synthesized for their potential anti-tubercular activity .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

- Results: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

3. Anthelmintic Activity

- Application Summary: 4-Nitrobenzo[d]thiazol-2-amine is used in the synthesis of 2-amino-6-substituted benzothiazoles, which have been evaluated for their anthelmintic activity .

- Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .

- Results: All the compounds showed moderate to good anthelmintic activity .

安全和危害

未来方向

Benzothiazole derivatives, including 4-Nitrobenzo[d]thiazol-2-amine, have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects . Future research could focus on exploring their potential applications in the treatment of various diseases, such as cancer and inflammatory disorders .

属性

IUPAC Name |

4-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYJFCKUPMJFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286039 | |

| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Nitrobenzo[d]thiazol-2-amine | |

CAS RN |

6973-51-9 | |

| Record name | 6973-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

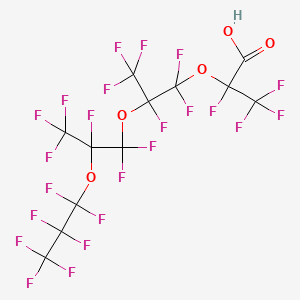

Retrosynthesis Analysis

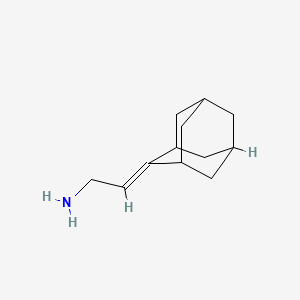

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

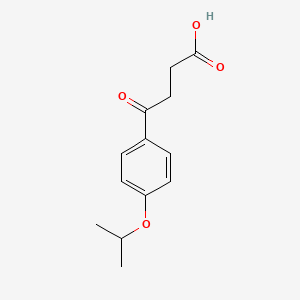

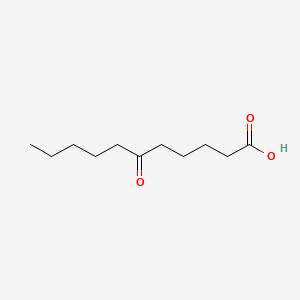

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。